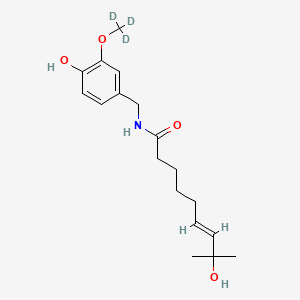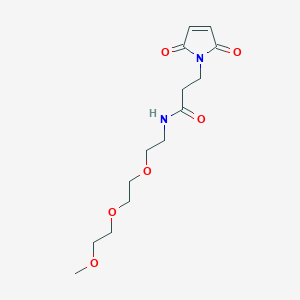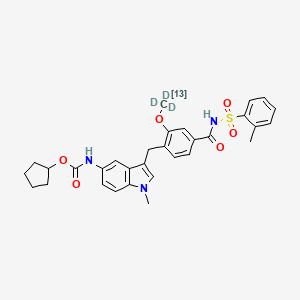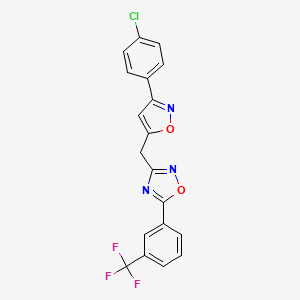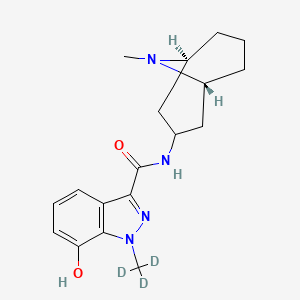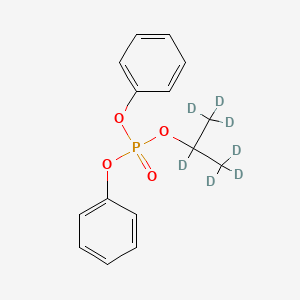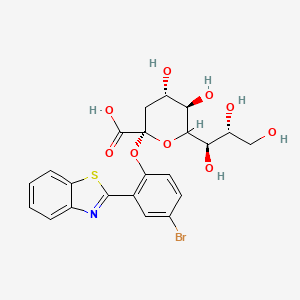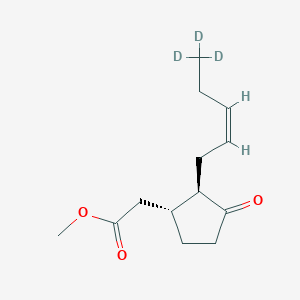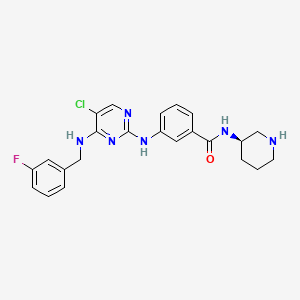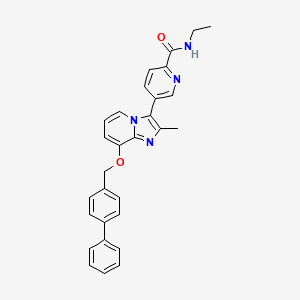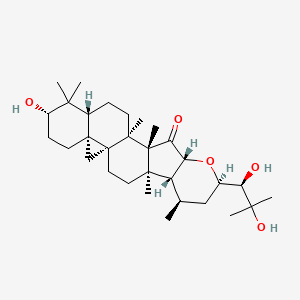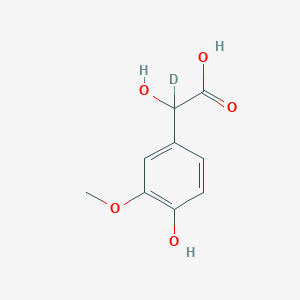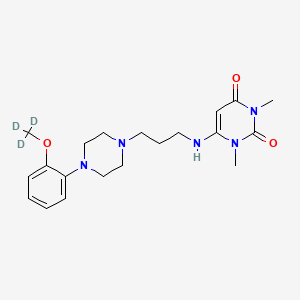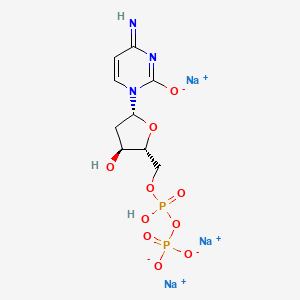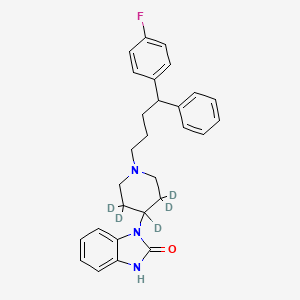
Desfluoro Pimozide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desfluoro Pimozide-d5 is a deuterated analog of Desfluoro Pimozide, a compound used in neurological research. It is a high-quality, certified reference material commonly used in various scientific studies. The molecular formula of this compound is C28H25D5FN3O, and it has a molecular weight of 448.59 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Pimozide-d5 involves the incorporation of deuterium atoms into the Desfluoro Pimozide molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective introduction of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process is designed to meet stringent quality control standards to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Desfluoro Pimozide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Desfluoro Pimozide-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated drugs.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations
作用機序
The mechanism of action of Desfluoro Pimozide-d5 is similar to that of its non-deuterated counterpart, Desfluoro Pimozide. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the central nervous system. This action helps in the management of neurological disorders by reducing the activity of dopamine, which is often elevated in such conditions .
類似化合物との比較
Similar Compounds
Pimozide: A non-deuterated analog used in the treatment of neurological disorders.
Desfluoro Pimozide: The non-deuterated version of Desfluoro Pimozide-d5.
Dehydro Pimozide-d4: Another deuterated analog with similar applications.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in scientific research for studying the effects of deuteration on drug behavior and metabolism .
特性
分子式 |
C28H30FN3O |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
3-[3,3,4,5,5-pentadeuterio-1-[4-(4-fluorophenyl)-4-phenylbutyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H30FN3O/c29-23-14-12-22(13-15-23)25(21-7-2-1-3-8-21)9-6-18-31-19-16-24(17-20-31)32-27-11-5-4-10-26(27)30-28(32)33/h1-5,7-8,10-15,24-25H,6,9,16-20H2,(H,30,33)/i16D2,17D2,24D |
InChIキー |
PVCIEUVRTMSCLG-NHJBUNNOSA-N |
異性体SMILES |
[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=CC=C4)C5=CC=C(C=C5)F)[2H] |
正規SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=CC=C4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


